REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]N=C2CCCCC2=O)=[C:4]([F:17])[CH:3]=1.OS(O)(=O)=O.[C:23]([O-:26])(O)=O.[Na+]>CC#N>[Cl:1][C:2]1[CH:7]=[C:6]2[C:5](=[C:4]([F:17])[CH:3]=1)[NH:8][C:7]1[C:23](=[O:26])[CH2:5][CH2:4][CH2:3][C:2]2=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude compound which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography [EtOAc-hexane (1:9) as eluant]
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=3CCCC(C3NC2=C(C1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |